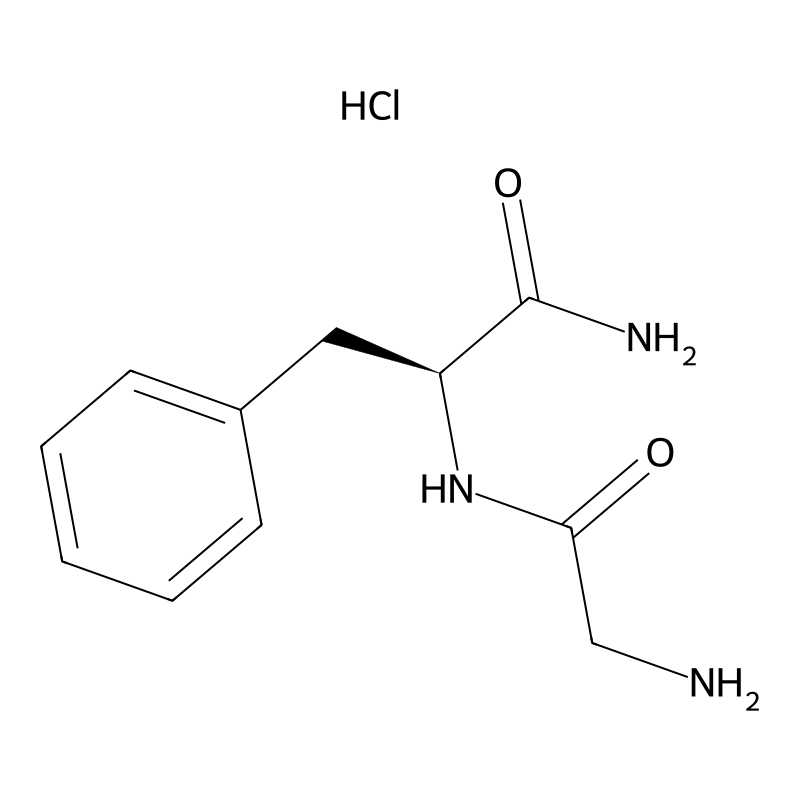H-Gly-Phe-NH2 HCl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
H-Gly-Phe-NH2 can serve as a building block for synthesizing larger peptides or proteins. The presence of the C-terminal amide group (NH2) prevents further chain elongation, making it a valuable tool for creating peptides of defined length ().
Model System for Peptide-Protein Interactions
The relatively simple structure of H-Gly-Phe-NH2 allows researchers to study fundamental aspects of peptide-protein interactions. These interactions are crucial for many biological processes, and understanding them can aid in drug discovery and development ().
Investigation of Amide Bond Formation
The amide bond between Gly and Phe in H-Gly-Phe-NH2 can be used to study the mechanisms and enzymes involved in amide bond formation, a critical process in protein synthesis ().
Biomedical Research
The aromatic ring of phenylalanine in H-Gly-Phe-NH2 provides a potential target for investigating protein-protein interactions relevant to human health and disease. Additionally, the molecule's small size and relative ease of synthesis might make it suitable for use in certain types of biological assays ().
H-Gly-Phe-NH2 HCl, also known as Glycine-Phenylalanine Amide Hydrochloride, is a dipeptide consisting of glycine and phenylalanine linked by a peptide bond. The compound is represented by the chemical formula C_9H_12ClN_3O_2 and has a molecular weight of approximately 221.66 g/mol. The hydrochloride form indicates that the compound is in a salt form, enhancing its solubility in water, which is crucial for various biological and chemical applications.
This compound is significant in biochemical research due to its structural similarity to naturally occurring peptides and proteins. It serves as a model for studying peptide interactions and enzymatic processes. The presence of the phenylalanine residue contributes to its hydrophobic properties, while glycine provides flexibility in the peptide chain.
H-Gly-Phe-NH2 HCl exhibits various biological activities due to its amino acid composition:
- Neurotransmitter Modulation: Phenylalanine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Thus, this dipeptide may influence neurotransmitter levels in biological systems.
- Antioxidant Properties: The compound has been studied for its potential antioxidant activities, particularly in scavenging free radicals .
- Peptide Hormone Mimicry: Its structure allows it to mimic certain peptide hormones, which could be relevant in therapeutic contexts.
The synthesis of H-Gly-Phe-NH2 HCl typically involves solid-phase peptide synthesis or solution-phase methods:
- Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Protecting groups are used to prevent unwanted reactions during synthesis.
- Solution-Phase Synthesis: Involves coupling glycine and phenylalanine using coupling agents like carbodiimides (e.g., Dicyclohexylcarbodiimide) in an appropriate solvent such as dimethylformamide or dichloromethane .
The final product is usually purified through techniques like high-performance liquid chromatography.
H-Gly-Phe-NH2 HCl has diverse applications across various fields:
- Pharmaceutical Research: Used as a building block for synthesizing more complex peptides and drugs.
- Nutritional Supplements: Explored for its potential benefits in enhancing mood and cognitive function due to its role in neurotransmitter synthesis.
- Biochemical Studies: Serves as a model compound for studying enzyme kinetics and peptide interactions.
Studies involving H-Gly-Phe-NH2 HCl focus on its interactions with enzymes and other biomolecules:
- Enzyme Substrates: The dipeptide can act as a substrate for specific peptidases, allowing researchers to study enzyme specificity and kinetics.
- Binding Studies: Investigations into how this compound interacts with receptors or other proteins can provide insights into its biological roles and therapeutic potential.
Several compounds share structural or functional similarities with H-Gly-Phe-NH2 HCl. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| H-Gly-NH2 HCl | Glycine amide hydrochloride | Simpler structure; lacks aromatic properties |
| H-Phe-NH2 HCl | Phenylalanine amide hydrochloride | Contains only one amino acid; more hydrophobic |
| H-Ala-Phe-NH2 HCl | Alanine-Phenylalanine amide hydrochloride | Introduces an aliphatic amino acid; alters hydrophobicity |
| Acetyl-Gly-Phe-NH2 | Acetylated form of Glycine-Phenylalanine | Acetylation modifies solubility and stability |
The uniqueness of H-Gly-Phe-NH2 HCl lies in its combination of flexibility from glycine and hydrophobicity from phenylalanine, making it suitable for diverse biological interactions and applications.








